(2S,3S)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid (2S,3S)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 959578-49-5
VCID: VC3917462
InChI: InChI=1S/C10H10F3NO3/c11-10(12,13)6-3-1-2-5(4-6)7(14)8(15)9(16)17/h1-4,7-8,15H,14H2,(H,16,17)/t7-,8-/m0/s1
SMILES: C1=CC(=CC(=C1)C(F)(F)F)C(C(C(=O)O)O)N
Molecular Formula: C10H10F3NO3
Molecular Weight: 249.19 g/mol

(2S,3S)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid

CAS No.: 959578-49-5

Cat. No.: VC3917462

Molecular Formula: C10H10F3NO3

Molecular Weight: 249.19 g/mol

* For research use only. Not for human or veterinary use.

(2S,3S)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid - 959578-49-5

Specification

CAS No. 959578-49-5
Molecular Formula C10H10F3NO3
Molecular Weight 249.19 g/mol
IUPAC Name (2S,3S)-3-amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid
Standard InChI InChI=1S/C10H10F3NO3/c11-10(12,13)6-3-1-2-5(4-6)7(14)8(15)9(16)17/h1-4,7-8,15H,14H2,(H,16,17)/t7-,8-/m0/s1
Standard InChI Key PSSPHPYIWVLSKB-YUMQZZPRSA-N
Isomeric SMILES C1=CC(=CC(=C1)C(F)(F)F)[C@@H]([C@@H](C(=O)O)O)N
SMILES C1=CC(=CC(=C1)C(F)(F)F)C(C(C(=O)O)O)N
Canonical SMILES C1=CC(=CC(=C1)C(F)(F)F)C(C(C(=O)O)O)N

Introduction

Synthesis and Preparation

Synthetic Routes

The synthesis of (2S,3S)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid typically involves multi-step organic reactions to achieve the desired stereochemistry. Key methods include:

  • Asymmetric Hydrogenation: A precursor such as a keto acid or imine undergoes catalytic hydrogenation using chiral catalysts (e.g., Ru or Rh complexes) to yield the (2S,3S) configuration.

  • Chiral Auxiliary-Mediated Synthesis: Protecting groups like tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) are employed to control stereochemistry during hydroxylation and amination steps .

  • Enzymatic Catalysis: L-threonine aldolase has been utilized to catalyze condensation reactions between glycine and trifluoromethyl-substituted benzaldehyde derivatives.

Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
TrifluoromethylationCF3Cu\text{CF}_{3}\text{Cu}, DMF, 80°C65
Asymmetric ReductionRh(COD)2BF4\text{Rh}(\text{COD})_2\text{BF}_4, S/C85
DeprotectionTFA/CH2Cl2\text{CH}_{2}\text{Cl}_{2}, rt90

Industrial Scalability

Industrial production often employs continuous flow reactors to enhance efficiency. For example, microreactors enable precise control over reaction parameters, achieving >90% enantiomeric excess (ee) at scale.

Structural and Chemical Properties

Molecular Configuration

The compound’s stereochemistry is critical to its bioactivity. The (2S,3S) configuration positions the hydroxyl and amino groups on the same side of the propanoic acid backbone, facilitating hydrogen bonding with biological targets .

Table 2: Key Structural Data

ParameterValueSource
IUPAC Name(2S,3S)-3-Amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid
SMILESC[C@@H]([C@@H](C(=O)O)O)N)C1=CC(=CC(=C1)C(F)(F)F)\text{C}[C@@H]([C@@H](C(=O)O)O)N)C1=CC(=CC(=C1)C(F)(F)F)
X-ray DiffractionConfirms (2S,3S) configuration

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group increases logP by 1.2 compared to non-fluorinated analogues, enhancing membrane permeability.

  • Acid Dissociation Constants: pKa1\text{pKa}_1 (carboxylic acid) = 2.1; pKa2\text{pKa}_2 (amine) = 9.4 .

TargetActivity (IC50\text{IC}_{50})ModelReference
APN (Porcine)1.26 ± 0.01 µMIn vitro
ES-2 Ovarian Cancer30.19 ± 1.02 µMCell assay
MRSAMIC = 0.031–0.062 µg/mLIn vitro

Neuroprotective Effects

In cerebellar granule neurons (CGNs), the compound reduced apoptosis by 40% under low-potassium conditions, suggesting modulation of oxidative stress pathways.

Research Findings and Case Studies

Anticancer Applications

  • Mechanism: Inhibits NF-κB signaling, downregulating MMP-9 and VEGF expression in glioblastoma cells .

  • In Vivo Efficacy: Reduced tumor volume by 58% in xenograft models at 10 mg/kg/day .

Antimicrobial Activity

Against methicillin-resistant Staphylococcus aureus (MRSA), the compound showed bactericidal activity at 0.031 µg/mL, surpassing vancomycin (MIC = 1 µg/mL).

Comparative Analysis with Analogues

Table 4: Comparison with Structural Analogues

CompoundIC50\text{IC}_{50} (APN)logPReference
(2S,3S)-3-Amino-2-hydroxy-3-phenylpropanoic acid5.2 µM0.8
4-Trifluoromethyl analogue2.1 µM1.5
This compound1.26 µM2.0

The 3-trifluoromethyl substitution enhances APN affinity by 4-fold compared to the non-fluorinated parent compound, attributed to hydrophobic interactions with the enzyme’s S1 pocket .

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